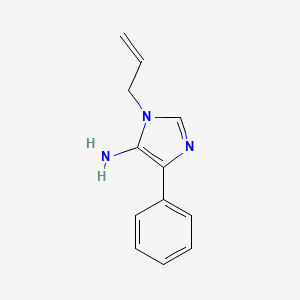

4-Phenyl-1-(Prop-2-en-1-yl)-1H-imidazol-5-amin

Übersicht

Beschreibung

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen: Antimikrobielle Mittel

Imidazol-Derivate, darunter 4-Phenyl-1-(Prop-2-en-1-yl)-1H-imidazol-5-amin, wurden ausgiebig auf ihre antimikrobiellen Eigenschaften untersucht. Es ist bekannt, dass sie ein breites Spektrum an antibakteriellen und antimykotischen Aktivitäten aufweisen. Die Fähigkeit der Verbindung, mit mikrobiellen Enzymen zu interagieren und ihre Funktion zu hemmen, macht sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente .

Landwirtschaftliche Chemie: Fungizide

Im landwirtschaftlichen Sektor werden Imidazolverbindungen als Fungizide eingesetzt. Ihr Mechanismus beinhaltet die Störung der Biosynthese essentieller Pilzzellkomponenten, wodurch das Wachstum schädlicher Pilze auf Nutzpflanzen verhindert wird. Diese Anwendung ist entscheidend für den Schutz von Nutzpflanzen und die Sicherstellung der Ernährungssicherheit .

Biochemische Forschung: Enzyminhibition

Diese Verbindung ist auch in der biochemischen Forschung wertvoll für die Untersuchung der Enzyminhibition. Sie kann als Gerüst für die Entwicklung von Inhibitoren dienen, die auf bestimmte Enzyme abzielen, die an Krankheitspfaden beteiligt sind, und so zum Verständnis dieser biologischen Prozesse beitragen .

Materialwissenschaft: Koordinationsverbindungen

Die strukturelle Flexibilität von Imidazol-Derivaten ermöglicht es ihnen, Koordinationsverbindungen mit Metallen zu bilden. Diese Verbindungen finden Anwendungen in der Materialwissenschaft, wo sie zur Herstellung von Materialien mit einzigartigen optischen und magnetischen Eigenschaften verwendet werden können .

Neurologische Forschung: Neuroprotektion

Forschungen haben gezeigt, dass Imidazol-Derivate neuroprotektive Wirkungen haben können. Sie könnten möglicherweise verwendet werden, um Erkrankungen wie Parkinson zu lindern, indem sie Pfade hemmen, die zu dopaminerger Neurodegeneration führen .

Katalyse: Liganden in der Übergangsmetallkatalyse

Aufgrund ihrer stabilen Ringstruktur und Stickstoffatome können Imidazol-Derivate als Liganden in der Übergangsmetallkatalyse fungieren. Diese Anwendung ist in der synthetischen Chemie von Bedeutung, um verschiedene chemische Reaktionen zu ermöglichen .

Onkologie: Antitumoraktivität

Imidazolverbindungen haben sich in der Onkologie als vielversprechend für die Anwendung als Antitumormittel erwiesen. Sie können die Proliferation von Krebszellen stören, was sie zu einem Schwerpunkt der Forschung nach neuen Krebstherapien macht .

Chemische Synthese: Bausteine

Schließlich dient this compound als vielseitiger Baustein in der chemischen Synthese. Sein Imidazolring kann modifiziert werden, um eine breite Palette von Verbindungen mit gewünschten chemischen Eigenschaften für weitere Anwendungen zu erzeugen .

Biochemische Analyse

Biochemical Properties

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine interacts with signal transducer and activator of transcription 3 (STAT3), a protein involved in cell signaling pathways . By inhibiting STAT3, the compound may exert anti-inflammatory effects.

Cellular Effects

The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine on various cell types and cellular processes are profound. In neuronal cells, it has been observed to protect against dopaminergic cell loss and reduce neuroinflammation . This protection is likely due to its inhibition of MAO-B and STAT3, which are involved in neurodegenerative processes. In cancer cells, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine has demonstrated antiproliferative effects by destabilizing tubulin, a protein essential for cell division . This destabilization leads to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy.

Molecular Mechanism

At the molecular level, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine exerts its effects through several mechanisms. It binds to the active site of MAO-B, inhibiting its enzymatic activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, the compound inhibits STAT3 activation by preventing its phosphorylation, which is necessary for its function in cell signaling . This inhibition reduces the expression of pro-inflammatory genes and proteins, contributing to its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

The stability and effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine over time have been studied in laboratory settings. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . In in vitro studies, its neuroprotective and anti-inflammatory effects are sustained over time, indicating its potential for long-term therapeutic use. In in vivo studies, the compound has shown prolonged effects on cellular function, with consistent inhibition of MAO-B and STAT3 observed over several weeks .

Dosage Effects in Animal Models

The effects of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits MAO-B and STAT3, leading to neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects have been observed, including mild gastrointestinal disturbances and hepatotoxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. The compound also influences metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .

Transport and Distribution

Within cells and tissues, 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is transported and distributed through interactions with specific transporters and binding proteins . For example, it binds to plasma proteins, which facilitate its distribution throughout the body. The compound also interacts with membrane transporters, allowing it to enter cells and reach its intracellular targets . Its distribution is influenced by its lipophilicity, which enables it to cross cell membranes and accumulate in lipid-rich tissues.

Subcellular Localization

The subcellular localization of 4-phenyl-1-(prop-2-en-1-yl)-1H-imidazol-5-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It may also be directed to specific subcellular compartments through targeting signals or post-translational modifications . For instance, its interaction with STAT3 occurs in the cytoplasm, where it inhibits STAT3 activation and prevents its translocation to the nucleus .

Eigenschaften

IUPAC Name |

5-phenyl-3-prop-2-enylimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-8-15-9-14-11(12(15)13)10-6-4-3-5-7-10/h2-7,9H,1,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQMAZMNVKXFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=NC(=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247793 | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-43-3 | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyl-1-(2-propen-1-yl)-1H-imidazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.